molecular formula C26H16F5NO4 B11004522 4'-Methoxybiphenyl-4-yl [3-(pentafluorophenoxy)phenyl]carbamate

4'-Methoxybiphenyl-4-yl [3-(pentafluorophenoxy)phenyl]carbamate

Cat. No.: B11004522
M. Wt: 501.4 g/mol
InChI Key: MNTFGNNYVOOSBN-UHFFFAOYSA-N
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Description

4-Phenylanisole , has the chemical formula C13H12O. It is a white crystalline powder with a melting point of 86-90 °C . This compound is used as a standard reagent in fluorescence-based assays and derivatization reactions.

Preparation Methods

Synthesis Routes: The synthetic route for 4-Phenylanisole involves the reaction of 4-methoxybiphenyl with pentafluorophenol in the presence of a suitable base. The carbamate group is introduced using an appropriate carbamoylating agent.

Reaction Conditions:

    Starting Material: 4-Methoxybiphenyl

    Reagents: Pentafluorophenol, base (e.g., potassium carbonate)

    Solvent: Organic solvent (e.g., dichloromethane)

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production: Industrial-scale production typically employs similar synthetic routes, optimized for yield and efficiency.

Chemical Reactions Analysis

4-Phenylanisole can undergo various reactions:

    Aryl Halide Derivatization: It reacts with phenylboronic acid (PBA) to form fluorescent products.

Scientific Research Applications

4-Phenylanisole finds applications in:

    Chemistry: As a reagent in fluorescence-based assays.

    Biology: In studies involving fluorescence labeling and detection.

    Medicine: Its fluorescent properties make it valuable for diagnostic purposes.

    Industry: Used in the development of fluorescent probes and sensors.

Mechanism of Action

The exact mechanism by which 4-Phenylanisole exerts its effects remains an area of ongoing research. its fluorescence properties allow for sensitive detection and quantification.

Comparison with Similar Compounds

4-Phenylanisole stands out due to its unique combination of aromatic rings, methoxy substitution, and carbamate functionality. Similar compounds include 4-methoxy-4’-methylbiphenyl (C14H14O) and 4’-Methoxy-4-biphenylboronic acid (C13H13BO3) .

Properties

Molecular Formula

C26H16F5NO4

Molecular Weight

501.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)phenyl] N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamate

InChI

InChI=1S/C26H16F5NO4/c1-34-17-9-5-14(6-10-17)15-7-11-18(12-8-15)36-26(33)32-16-3-2-4-19(13-16)35-25-23(30)21(28)20(27)22(29)24(25)31/h2-13H,1H3,(H,32,33)

InChI Key

MNTFGNNYVOOSBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC(=CC=C3)OC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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